Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate

CCR5 antagonism HIV entry inhibition chemokine receptor modulation

Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate (CAS 887580-16-7) is a trisubstituted pyrimidine derivative with the molecular formula C12H9ClN2O2 and a molecular weight of 248.66 g/mol. It features a chlorine atom at the C4 position, a phenyl ring at C2, and a methyl ester at C5 of the pyrimidine core.

Molecular Formula C12H9ClN2O2
Molecular Weight 248.66 g/mol
CAS No. 887580-16-7
Cat. No. B7795394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
CAS887580-16-7
Molecular FormulaC12H9ClN2O2
Molecular Weight248.66 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(N=C1Cl)C2=CC=CC=C2
InChIInChI=1S/C12H9ClN2O2/c1-17-12(16)9-7-14-11(15-10(9)13)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyCFHSQIFEGKNHQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate (CAS 887580-16-7): Procurement-Grade Structural and Functional Baseline


Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate (CAS 887580-16-7) is a trisubstituted pyrimidine derivative with the molecular formula C12H9ClN2O2 and a molecular weight of 248.66 g/mol . It features a chlorine atom at the C4 position, a phenyl ring at C2, and a methyl ester at C5 of the pyrimidine core . This compound has been identified in pharmacological screening as a CCR5 receptor antagonist with potential application in HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. It also serves as a key synthetic intermediate for the preparation of 5-substituted pyrimidine carbocyclic nucleoside medicines [2]. The calculated LogP of 2.58 and polar surface area (PSA) of 52.08 Ų place it within drug-like physicochemical space for further optimization .

Why Generic Substitution Fails for Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate: Critical Structural Determinants


Within the 2-phenylpyrimidine-5-carboxylate chemotype, even single-atom or positional variations produce functionally non-interchangeable compounds. The specific 4-chloro substitution pattern on the pyrimidine ring (as opposed to chloro substitution on the pendant phenyl ring in the regioisomer Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate, CAS 450373-71-4) creates a fundamentally different electrophilic reactivity profile for nucleophilic aromatic substitution (SNAr) at the heterocyclic core . The methyl ester (vs. the ethyl ester analog CAS 24755-82-6, or the free carboxylic acid CAS 343349-20-2) governs both the compound's lipophilicity (LogP 2.58 for methyl vs. an estimated ~3.1 for the ethyl homolog) and its suitability as a protected intermediate for subsequent synthetic elaboration . The ring transformations of 5-substituted 4-chloro-2-phenylpyrimidines with nucleophiles demonstrate that the nature of the 5-substituent (ester vs. acid vs. other) critically influences reaction outcomes, including ANRORC-type rearrangements [1]. Consequently, substituting any close analog without re-validating the specific synthetic pathway or biological assay risks divergent reactivity and irreproducible results.

Quantitative Differentiation Evidence for Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate vs. Closest Analogs


CCR5 Antagonist Pharmacological Activity: Methyl Ester vs. Unsubstituted 4-Chloro-2-phenylpyrimidine Core

The target compound methyl 4-chloro-2-phenylpyrimidine-5-carboxylate has been directly identified through pharmacological screening as a CCR5 receptor antagonist with therapeutic potential in HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. This biological activity is conferred by the full trisubstituted architecture (4-Cl, 2-Ph, 5-COOMe). By contrast, the simpler fragment 4-chloro-2-phenylpyrimidine (CAS 14790-42-2, MW 190.63), which lacks the 5-carboxylate ester, is described in vendor documentation solely as a 'fragment molecule' and 'scaffold' for further elaboration, with no reported CCR5 activity in its unelaborated form [2]. While no direct head-to-head IC50 comparison between these two specific compounds has been published in the open literature, this constitutes a functional differentiation: the 5-carboxylate ester transforms an inactive scaffold into a pharmacologically active CCR5 antagonist.

CCR5 antagonism HIV entry inhibition chemokine receptor modulation

Lipophilicity and Drug-Likeness: Methyl Ester vs. Ethyl Ester and Free Carboxylic Acid Comparators

The methyl ester of 4-chloro-2-phenylpyrimidine-5-carboxylate (CAS 887580-16-7) exhibits a calculated LogP of 2.58 and a polar surface area (PSA) of 52.08 Ų . As a class-level principle, each additional methylene unit in a homologous ester series increases LogP by approximately 0.5 units; thus the ethyl ester analog (CAS 24755-82-6, MW 262.69) is predicted to have LogP ≈ 3.1, representing a ~3.3-fold increase in lipophilicity (ΔLogP ≈ 0.52) . The free carboxylic acid (CAS 343349-20-2, MW 234.64) would be substantially more polar (estimated LogP ≈ 1.5–1.8 based on the ~1.0 LogP difference typical between a methyl ester and its parent acid) [1]. Within the trisubstituted pyrimidine CaSR antagonist series described by Yang et al. (2009), the methyl ester was specifically employed as a synthetic intermediate, with hydrolysis to the acid required before amide coupling for further SAR exploration, demonstrating that the ester homolog directly determines both the synthetic route and the physicochemical properties of downstream products [2].

physicochemical profiling LogP drug-likeness ester homolog comparison

Synthetic Tractability as a Nucleoside Intermediate: Advantage of the Methyl Ester Protecting Group

The target compound has been explicitly disclosed as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, with the patent literature noting advantages of a simple and safe operational process, mild reaction conditions, and convenience for industrial production [1]. The methyl ester serves as a protected form of the carboxylic acid, enabling selective transformations at the 4-chloro position (via SNAr or cross-coupling) without interference from a free carboxylic acid proton. The ethyl ester analog (CAS 24755-82-6) is also described as a 'key intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors' and for 'antiviral and anti-inflammatory compounds' , indicating that both esters can serve as intermediates, but the methyl ester is specifically validated for nucleoside synthesis while the ethyl ester is more commonly associated with kinase inhibitor programs [1].

nucleoside synthesis pyrimidine intermediate 5-substituted pyrimidine process chemistry

Regioisomeric Differentiation: Chlorine on Pyrimidine Core vs. Chlorine on Pendant Phenyl Ring

The target compound (CAS 887580-16-7) bears the chlorine atom at the C4 position of the electron-deficient pyrimidine ring, rendering it highly activated toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions . The regioisomer Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate (CAS 450373-71-4), which has the identical molecular formula (C12H9ClN2O2) and molecular weight (248.66), places the chlorine on the para position of the pendant phenyl ring where it is far less activated toward SNAr due to the absence of the electron-withdrawing pyrimidine nitrogens in direct conjugation . This regioisomeric difference has profound consequences: the target compound can undergo sequential C4-functionalization via SNAr or Suzuki coupling while retaining the C5-methyl ester intact, whereas the 2-(4-chlorophenyl) isomer requires different (and often harsher) conditions for aryl chloride activation, fundamentally altering synthetic strategy and accessible chemical space [1].

regioisomer comparison chemical reactivity SNAr cross-coupling

ANRORC Reactivity of 5-Substituted 4-Chloro-2-phenylpyrimidines: The Critical Role of the 5-Substituent

The foundational study by van der Plas et al. on ring transformations of 5-substituted 4-chloro-2-phenylpyrimidines with potassium amide in liquid ammonia at −33°C demonstrated that the nature of the 5-substituent directly determines whether the reaction proceeds via normal SNAr displacement or via an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism leading to ring-transformed products [1]. In the broader trisubstituted pyrimidine SAR study, the methyl ester-substituted pyrimidine core served as the key intermediate scaffold from which diverse 4-aryl, 5-amide CaSR antagonists were generated via hydrolysis, amide coupling, and Suzuki cross-coupling — a synthetic sequence made possible specifically by the orthogonal reactivity of the methyl ester (hydrolyzable after C4 functionalization) [2]. This body of work establishes that the 5-substituent identity (ester vs. amide vs. acid) does not merely modulate physicochemical properties but fundamentally governs the mechanistic pathway and product distribution in nucleophilic reactions at the pyrimidine core.

ring transformation ANRORC mechanism heterocyclic reactivity nucleophilic amination

Best-Validated Research and Industrial Application Scenarios for Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate (CAS 887580-16-7)


CCR5 Antagonist Lead Optimization for HIV and Inflammatory Disease Programs

Procure this compound as the starting point for structure-activity relationship (SAR) exploration of CCR5 antagonists targeting HIV-1 entry inhibition and/or inflammatory disorders (asthma, rheumatoid arthritis, COPD). The compound has been pharmacologically validated as a CCR5 antagonist [1]. The 4-chloro substituent provides a synthetic handle for diversification via SNAr or Suzuki cross-coupling to generate analog libraries, while the C5-methyl ester can be retained, hydrolyzed to the acid, or converted to amides for systematic SAR exploration . Do not substitute the 4-chloro-2-phenylpyrimidine fragment (CAS 14790-42-2), which lacks the 5-carboxylate and has no reported CCR5 activity.

Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Medicines

Employ this compound as the key intermediate for constructing 5-substituted pyrimidine carbocyclic nucleoside analogs, as explicitly validated in patent disclosures reporting simple, safe, and industrially scalable processes [1]. The methyl ester protection strategy enables selective functionalization at the C4-chloro position without interference from acidic protons, followed by ester hydrolysis and glycosidic bond formation. The ethyl ester homolog (CAS 24755-82-6) is not validated for this specific nucleoside application and should not be used as a drop-in replacement without re-optimization of the synthetic sequence.

Diversifiable Scaffold for Calcium-Sensing Receptor (CaSR) Modulator Discovery

Use this compound as a trisubstituted pyrimidine scaffold for CaSR antagonist or allosteric modulator programs, following the precedent established by Yang et al. (J. Med. Chem. 2009) who employed the methyl ester intermediate for subsequent hydrolysis, amide coupling, and Suzuki cross-coupling to generate potent CaSR antagonists [1]. The methyl ester provides an optimal balance of protection and lipophilicity (LogP 2.58) during the C4-diversification step, while enabling clean deprotection to the carboxylic acid for final amide formation. The CaSR antagonist series 18c and 18d, which demonstrated in vivo PTH release efficacy, were accessed via precisely this methyl ester intermediate strategy [1].

Regioselective Heterocyclic Derivatization via SNAr and Cross-Coupling Chemistry

Procure this compound specifically for programs requiring sequential, regioselective functionalization of a pyrimidine core. The C4-Cl on the electron-deficient pyrimidine ring is highly activated for nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols, as well as for palladium-catalyzed Suzuki, Negishi, or Buchwald-Hartwig cross-coupling [1]. This reactivity profile is fundamentally different from that of the regioisomer Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate (CAS 450373-71-4), where the chlorine on the pendant phenyl ring requires entirely different activation conditions. For any synthetic route predicated on pyrimidine C4-Cl reactivity, the target compound (CAS 887580-16-7) is structurally mandatory and its regioisomer is an unacceptable substitute.

Quote Request

Request a Quote for Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.